AMP-945

概述

描述

纳尔马福替尼,也称为 AMP945,是一种选择性口服生物利用度高的粘着斑激酶 (FAK) 抑制剂。粘着斑激酶是一种非受体酪氨酸激酶,在肿瘤生长中起着至关重要的作用,尤其是在免疫抑制、癌细胞侵袭和转移中。 纳尔马福替尼在临床前和临床研究中显示出希望,尤其是在治疗晚期胰腺癌方面 .

准备方法

合成路线和反应条件: 纳尔马福替尼的合成涉及多个步骤,包括嘧啶核的形成和随后的官能化。关键步骤通常包括:

- 通过环化反应形成嘧啶核。

- 引入甲氧基和三氟甲基等官能团。

- 偶联反应,连接哌啶基和苯基。

工业生产方法: 纳尔马福替尼的工业生产可能涉及优化合成路线,以确保高产率和纯度。这包括:

- 使用高纯度的起始原料。

- 优化反应条件,例如温度、溶剂和催化剂。

- 实施纯化技术,例如结晶和色谱法。

化学反应分析

反应类型: 纳尔马福替尼经历各种化学反应,包括:

氧化: 在分子中引入氧原子。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 过氧化氢或高锰酸钾等试剂,在酸性或碱性条件下。

还原: 氢化铝锂或氢气与钯催化剂等试剂。

取代: 卤素(氯、溴)或亲核试剂(胺、醇)等试剂。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧化的化合物。

科学研究应用

Pancreatic Cancer

Pancreatic cancer is characterized by a dense stroma that protects tumor cells from therapeutic agents. AMP-945 has been evaluated in several clinical trials aimed at enhancing the efficacy of standard chemotherapy regimens.

- Phase 1 Clinical Trial : A randomized, double-blind study demonstrated that this compound was well tolerated at all doses tested (15 to 125 mg) with no serious adverse events reported. The pharmacokinetic analysis indicated that this compound achieved sufficient blood levels to inhibit FAK effectively .

- ACCENT Trial : Currently ongoing, this Phase 1b/2a trial investigates the combination of this compound with gemcitabine and nab-paclitaxel in patients with advanced pancreatic cancer. Preliminary results suggest that intermittent dosing of this compound enhances the response to chemotherapy by reducing collagen deposition and improving drug delivery to tumor cells .

Idiopathic Pulmonary Fibrosis

This compound has also shown potential in treating idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by excessive collagen deposition.

- Preclinical Studies : In animal models, this compound demonstrated anti-fibrotic activity comparable to nintedanib, the current standard-of-care for IPF. These findings suggest that this compound could be a viable alternative for patients suffering from this debilitating disease .

Table: Summary of Clinical Trials Involving this compound

| Trial Name | Phase | Target Disease | Key Findings | Status |

|---|---|---|---|---|

| Phase 1 Trial | Phase 1 | Healthy Volunteers | Safe and well-tolerated; effective FAK inhibition | Completed |

| ACCENT Trial | Phase 1b/2a | Advanced Pancreatic Cancer | Improved response to chemotherapy; ongoing recruitment | Active |

| Preclinical Studies | N/A | Idiopathic Pulmonary Fibrosis | Comparable efficacy to nintedanib; significant anti-fibrotic effects | Completed |

作用机制

纳尔马福替尼通过选择性抑制粘着斑激酶发挥作用。粘着斑激酶参与各种细胞过程,包括细胞存活、增殖、迁移和侵袭。通过抑制粘着斑激酶,纳尔马福替尼破坏了这些过程,从而导致肿瘤生长和转移减少。 所涉及的分子靶点和通路包括整合素信号通路和下游效应物,例如丝裂原活化蛋白激酶 (MAPK) 通路 .

类似化合物:

德法替尼: 另一种粘着斑激酶抑制剂,在癌症治疗中具有类似的应用。

GSK2256098: 一种粘着斑激酶抑制剂,正在研究用于治疗各种癌症。

PF-562271: 一种双重粘着斑激酶和富含脯氨酸的酪氨酸激酶 2 (PYK2) 抑制剂。

纳尔马福替尼的独特性: 纳尔马福替尼因其高选择性和口服生物利用度而独一无二。它在临床试验中显示出令人鼓舞的结果,特别是在与其他化疗药物联合使用时。 它能够以高特异性靶向粘着斑激酶,使其成为癌症治疗研究中的宝贵工具 .

相似化合物的比较

Defactinib: Another Focal Adhesion Kinase inhibitor with similar applications in cancer therapy.

GSK2256098: A Focal Adhesion Kinase inhibitor under investigation for various cancers.

PF-562271: A dual Focal Adhesion Kinase and Proline-rich Tyrosine Kinase 2 (PYK2) inhibitor.

Uniqueness of Narmafotinib: Narmafotinib is unique due to its high selectivity and oral bioavailability. It has shown promising results in clinical trials, particularly in combination with other chemotherapeutic agents. Its ability to target Focal Adhesion Kinase with high specificity makes it a valuable tool in cancer therapy research .

生物活性

AMP-945 is a selective inhibitor of Focal Adhesion Kinase (FAK) and has emerged as a promising therapeutic candidate in the treatment of pancreatic cancer and fibrosis. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy in preclinical and clinical studies, and its potential applications in oncology.

FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, migration, and survival. It is particularly implicated in the tumor microenvironment, influencing cancer progression and metastasis. By inhibiting FAK, this compound aims to disrupt these processes, thereby enhancing the efficacy of conventional chemotherapy agents.

Efficacy in Pancreatic Cancer Models

This compound has demonstrated significant anti-cancer activity in preclinical models. Notably, studies conducted at the Garvan Institute revealed that this compound, when administered in combination with standard chemotherapeutic agents like gemcitabine and nab-paclitaxel, significantly increased median survival times in mouse models of pancreatic ductal adenocarcinoma (PDAC).

| Treatment Group | Median Survival Time (Days) | Increase Compared to Control (%) |

|---|---|---|

| Untreated | 68 | - |

| Gemcitabine/Abraxane® | 122 | 79% |

| This compound + Gemcitabine/Abraxane® | 163 | 33% |

The combination of this compound with these agents resulted in a statistically significant increase in survival compared to chemotherapy alone (P ≤ 0.05) .

Anti-Fibrotic Activity

In addition to its anti-cancer properties, this compound has shown potent anti-fibrotic activity both in vitro and in vivo. Research indicates that this compound can inhibit collagen deposition and cross-linking, which are critical processes in fibrosis development . This dual action positions this compound as a versatile candidate for treating both cancer and fibrotic diseases.

Phase 1 Clinical Trial Results

A Phase 1 clinical trial assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The trial included both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. Key findings include:

- Safety Profile : this compound was well tolerated across all doses tested (15 to 125 mg for SAD; 25 to 100 mg for MAD). Adverse events were predominantly mild, with no serious adverse events reported .

- Pharmacokinetics : The mean half-life ranged from 15.7 to 23 hours, indicating potential for once-daily dosing. The drug exhibited wide tissue distribution with a significant decrease in phosphorylated FAK (pFAK) levels observed post-administration .

| Dose (mg) | Cmax (ng/mL) | AUC0-inf (h*ng/mL) | Half-Life (h) |

|---|---|---|---|

| 15 | 55.4 | 1,086 | - |

| 30 | - | - | - |

| 60 | - | - | - |

| 125 | 407 | 10,567 | - |

These results support the continued development of this compound for patients with solid tumors and fibrotic diseases .

Ongoing Trials

Following the promising results from Phase 1 trials, Amplia Therapeutics has initiated further clinical investigations including a Phase 1b/2a trial (ACCENT), which will evaluate the efficacy of this compound combined with gemcitabine and nab-paclitaxel as first-line therapy for advanced pancreatic cancer . The trial will utilize a pulsed dosing regimen aimed at maximizing therapeutic outcomes while minimizing resistance.

属性

CAS 编号 |

1393653-34-3 |

|---|---|

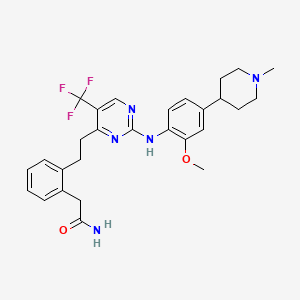

分子式 |

C28H32F3N5O2 |

分子量 |

527.6 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide |

InChI |

InChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35) |

InChI 键 |

AWJVIOYPZZZYAX-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。